molecular formula C11H10O2S B1281125 3-(1-Benzothiophen-2-yl)propanoic acid CAS No. 42768-60-5

3-(1-Benzothiophen-2-yl)propanoic acid

Cat. No. B1281125
CAS RN: 42768-60-5
M. Wt: 206.26 g/mol
InChI Key: KWKJBEPHOXIJJN-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C11H10O2S . It has a molecular weight of 206.26 g/mol .


Molecular Structure Analysis

The molecular structure of 3-(1-Benzothiophen-2-yl)propanoic acid is characterized by a benzothiophene ring attached to a propanoic acid group . The InChI code for this compound is InChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

3-(1-Benzothiophen-2-yl)propanoic acid has a molecular weight of 206.26 g/mol. It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. The compound has a rotatable bond count of 3. Its exact mass and monoisotopic mass are 206.04015073 g/mol. The topological polar surface area is 65.5 Ų. It has a heavy atom count of 14 and a complexity of 217 .

Scientific Research Applications

Synthesis of Benzothiophene Derivatives

Benzothiophenes are significant in various research fields, including pharmaceutical sciences and materials chemistry . The one-step synthesis of 3-substituted benzothiophenes from o-silylaryl triflates and alkynyl sulfides is a notable application. This method allows for the creation of diverse multisubstituted benzothiophene derivatives, which can be further functionalized.

Pharmaceutical Applications

The structural motif of benzothiophene is present in several pharmaceutical compounds. For instance, sertaconazole and raloxifene are two drugs that contain benzothiophene units and serve as antifungal and selective estrogen receptor modulators, respectively . The versatility of 3-(1-Benzothiophen-2-yl)propanoic acid in drug synthesis highlights its importance in medicinal chemistry.

Materials Chemistry

In materials science, benzothiophene derivatives like DNTT have been utilized for organic semiconductors . These compounds are crucial for developing electronic devices, such as organic field-effect transistors (OFETs), due to their excellent charge transport properties.

Organic Synthesis Methodology

The compound serves as an intermediate in the synthesis of 3-propanaldehydes , which are useful in creating natural products, chemosensors, and in the perfume industry . The Knoevenagel condensation process is a key step in this synthesis, showcasing the compound’s role in organic synthesis methodologies.

Safety And Hazards

The safety and hazards associated with 3-(1-Benzothiophen-2-yl)propanoic acid are not clearly defined in the sources I found .

Future Directions

The future directions for the study and application of 3-(1-Benzothiophen-2-yl)propanoic acid are not clearly defined in the sources I found .

properties

IUPAC Name

3-(1-benzothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,7H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKJBEPHOXIJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507730
Record name 3-(1-Benzothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzothiophen-2-yl)propanoic acid

CAS RN

42768-60-5
Record name 3-(1-Benzothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophene-2-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of benzo[b]thiophene-2-propanoic acid ethyl ester (3.52 g, 15.0 mmol) in MeOH (200 mL) was added at 0° C. 10% KOH/MeOH (70 mL, 144 mmol) and H2O (30 mL). The solution was stirred at 25° C. for 6 h then kept in a refrigerator (0° C.) overnight. After addition of H2O (20 mL), the mixture was concentrated under reduced pressure to remove most of MeOH then acidified carefully with 3N HCl to pH 2. The resultant turbid mixture was extracted with Et2O (3×500 mL). The combined extracts were washed with brine (200 mL), dried (MgSO4), and concentrated to dryness to give benzo[b]thiophene-2-propanoic acid (3.04 g, 14.7 mmol) in 98% yield as a solid, mp 140°-142° C.
Name
benzo[b]thiophene-2-propanoic acid ethyl ester
Quantity
3.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
KOH MeOH
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-mercaptoacetate is added to a solution of dimethylformamide (800 ml), 2-nitrobenzaldehyde (73 g, 0.48 mol) and potassium carbonate (80 g, 0.57 mol) cooled to 0° C., while the temperature is maintained at 0° C. After stirring for 24 hours, the mixture is poured into 2 l of water and this aqueous phase is extracted with ether. The ether phase is dried over sodium sulfate and concentrated. The crude product obtained is purified on a column of alumina (petroleum ether) to give 34 g (35%) of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
35%

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